N-[2-(cyclohex-1-en-1-yl)ethyl]-4-nitrobenzenesulfonamide
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Overview
Description
N-[2-(cyclohex-1-en-1-yl)ethyl]-4-nitrobenzenesulfonamide is a chemical compound with a complex structure that includes a cyclohexene ring, an ethyl chain, and a nitrobenzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-4-nitrobenzenesulfonamide typically involves multiple steps. One common method includes the hydrogenation of a precursor compound in the presence of a hydrogenation catalyst. This is followed by further reactions to introduce the nitrobenzenesulfonamide group. The reaction conditions often require specific temperatures and pressures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to maintain consistent quality and yield. The use of advanced catalysts and optimized reaction conditions is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-[2-(cyclohex-1-en-1-yl)ethyl]-4-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert the nitro group to an amine group.
Substitution: This can replace one functional group with another, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the reactions proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can produce various oxygenated compounds.
Scientific Research Applications
N-[2-(cyclohex-1-en-1-yl)ethyl]-4-nitrobenzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-[2-(cyclohex-1-en-1-yl)ethyl]-4-nitrobenzenesulfonamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The pathways involved can vary depending on the specific application, but often involve binding to active sites or altering protein conformation.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzeneacetamide
- 2-Chloro-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide
- 2-(1-Cyclohexenyl)cyclohexanone
Uniqueness
N-[2-(cyclohex-1-en-1-yl)ethyl]-4-nitrobenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications where these properties are advantageous, such as in the synthesis of complex molecules or in biological studies.
Properties
Molecular Formula |
C14H18N2O4S |
---|---|
Molecular Weight |
310.37 g/mol |
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C14H18N2O4S/c17-16(18)13-6-8-14(9-7-13)21(19,20)15-11-10-12-4-2-1-3-5-12/h4,6-9,15H,1-3,5,10-11H2 |
InChI Key |
VQCUNGSMDOOCFK-UHFFFAOYSA-N |
SMILES |
C1CCC(=CC1)CCNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
C1CCC(=CC1)CCNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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